molecular formula C10H14N2OS B14834825 (3-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanamine

(3-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanamine

Cat. No.: B14834825
M. Wt: 210.30 g/mol
InChI Key: CCKWADNBYACXED-UHFFFAOYSA-N
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Description

(3-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanamine is an organic compound with the molecular formula C10H14N2OS and a molecular weight of 210.30 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methylthio group, and a pyridinylmethanamine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanamine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclopropoxy and methylthio groups.

    Introduction of the Methanamine Group: The methanamine group is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. standard organic synthesis techniques, such as those used in the preparation of similar pyridine derivatives, are likely employed.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(3-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanamine is used in several scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential ligand for biological assays.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (3-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanamine is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

(3-cyclopropyloxy-4-methylsulfanylpyridin-2-yl)methanamine

InChI

InChI=1S/C10H14N2OS/c1-14-9-4-5-12-8(6-11)10(9)13-7-2-3-7/h4-5,7H,2-3,6,11H2,1H3

InChI Key

CCKWADNBYACXED-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=NC=C1)CN)OC2CC2

Origin of Product

United States

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